4-Methylpyridine N-oxide
Overview
Description
4-Methylpyridine N-oxide (4-MePyO) is a derivative of pyridine where a methyl group is attached to the fourth carbon of the pyridine ring, and an N-oxide group is present on the nitrogen atom. This compound has been studied for its molecular structure, which exhibits hyperconjugation in the pyridine ring and sp2 hybridization of the nitrogen and carbon atoms within the ring. The presence of the electron-donating CH3 substituent affects the molecular geometry, specifically the ipso-angle and the N→O bond length .
Synthesis Analysis
The synthesis of 4-MePyO-related compounds often involves coordination chemistry, where the N-oxide group plays a crucial role in forming complexes with various metals. For instance, 4,4'-bipyridine-N-monoxide has been used to create complexes with Pt(II), Pd(II), Cu(II), and Zn(II), which further assemble into 2D and 3D networks through hydrogen bonding . Additionally, the protonation of N-oxide-4,4′-bipyridine can lead to different compounds based on the degree of protonation and the experimental conditions, resulting in structures ranging from H-bonded dimers to 2D supramolecular networks .
Molecular Structure Analysis
The molecular structure of 4-MePyO has been determined using gas-phase electron diffraction and quantum chemical calculations, revealing a planar pyridine ring and confirming the C_S molecular symmetry. The structural parameters, such as bond lengths and angles, have been compared with those of non-substituted N-oxide and other derivatives like 4-nitro- and 4-chloro-pyridine N-oxides, highlighting the influence of different substituents on the molecular geometry .
Chemical Reactions Analysis
While specific chemical reactions of 4-MePyO are not detailed in the provided papers, the studies of related compounds suggest that the N-oxide group is reactive and can participate in the formation of various complexes. For example, the interaction of methyl-substituted 4-nitropyridine N-oxides with Cu(NO3)2 leads to the synthesis of new complexes with distinct physicochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MePyO and its derivatives have been explored through various studies. The crystal structure of a 1:1 molecular complex of 4-MePyO with saccharin is stabilized by hydrogen bonds, forming an eight-membered supramolecular synthon . Vibrational studies of methyl-substituted 2-N-ethylamino-4-nitropyridine N-oxides reveal the impact of methyl group positioning on the unit-cell structure, molecular arrangement, and hydrogen bonding patterns . The electronic spectra of methyl derivatives of 4-nitropyridine N-oxide have been investigated, showing that methyl groups affect the electronic interaction between the N-oxide and NO2 groups . Additionally, vibrational studies of 3-methyl 4-nitropyridine N-oxide provide insights into the hydrogen bonding interactions and charge transfer phenomena .
Scientific Research Applications
Summary of the Application
4-Methylpyridine N-oxide is used as a catalyst in the sulfonylation of various alcohols .
Methods of Application or Experimental Procedures
The sulfonylation process is carried out using 4-Methylpyridine N-oxide in the presence of 4Å molecular sieves at room temperature .
Results or Outcomes
This mild method gives various sulfonylated products in high yields, and can be applied to base-sensitive substrates .
Application in Inorganic Chemistry
Summary of the Application
4-Methylpyridine, also known as 4-picoline, is a neutral N-donor ligand that forms isostructural complexes with iron and cobalt phthalocyanines .
Methods of Application or Experimental Procedures
The preparation of a 1,2-dihydropyridide derivative involves the use of 4-Methylpyridine .
Results or Outcomes
The result of this process is the formation of isostructural complexes with iron and cobalt phthalocyanines .
Application in Pharmaceutical Chemistry
Summary of the Application
4-Methylpyridine, also known as 4-picoline, is a precursor to other commercially significant species, often of medicinal interest .
Methods of Application or Experimental Procedures
For example, ammoxidation of 4-methylpyridine gives 4-cyanopyridine .
Results or Outcomes
This process leads to a variety of other derivatives such as the antituberculosis drug isoniazid .
Application in Material Science
Summary of the Application
4-Methylpyridine is a neutral N-donor ligand that forms isostructural complexes with iron and cobalt phthalocyanines .
Methods of Application or Experimental Procedures
The preparation of a 1,2-dihydropyridide derivative involves the use of 4-Methylpyridine .
Results or Outcomes
The result of this process is the formation of isostructural complexes with iron and cobalt phthalocyanines .
Safety And Hazards
Future Directions
The molecular structure of 4-Methylpyridine N-oxide has been studied extensively, and the results have confirmed the hyperconjugation in the pyridine ring and the sp2 hybridization concept of the nitrogen and carbon atoms in the ring . Future research could focus on further exploring its chemical reactions and potential applications.
properties
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYYIZOHWPCALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061393 | |
Record name | Pyridine, 4-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Picoline N-oxide | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Picoline N-oxide | |
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Product Name |
4-Methylpyridine N-oxide | |
CAS RN |
1003-67-4 | |
Record name | Pyridine, 4-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylpyridine N-oxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674 | |
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Record name | 4-Picoline N-oxide | |
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Record name | 4-Picoline N-oxide | |
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Record name | Pyridine, 4-methyl-, 1-oxide | |
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Record name | Pyridine, 4-methyl-, 1-oxide | |
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Record name | 4-methylpyridine 1-oxide | |
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Record name | 4-METHYLPYRIDINE N-OXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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